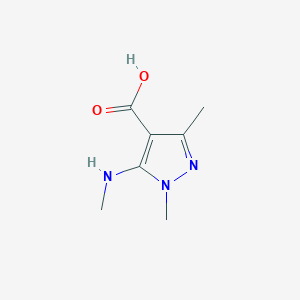
4-Amino-2-hydroxy-3-isopropoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-hydroxy-3-isopropoxybenzoic acid is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound is a derivative of benzoic acid, characterized by the presence of an amino group, a hydroxyl group, and an isopropoxy group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Amino-2-hydroxy-3-isopropoxybenzoic acid involves several steps. One method includes the nitration of 2-hydroxy-3-isopropoxybenzoic acid, followed by reduction to introduce the amino group . The reaction conditions typically involve the use of nitric acid for nitration and hydrogen gas with a suitable catalyst for reduction. Industrial production methods may involve optimizing these steps to achieve higher yields and purity .
Analyse Chemischer Reaktionen
4-Amino-2-hydroxy-3-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using hydrogen gas and a catalyst.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and acyl chlorides for acylation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-hydroxy-3-isopropoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, such as antibiotics.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4-Amino-2-hydroxy-3-isopropoxybenzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Vergleich Mit ähnlichen Verbindungen
4-Amino-2-hydroxy-3-isopropoxybenzoic acid can be compared with similar compounds such as:
4-Amino-3-hydroxybenzoic acid: Lacks the isopropoxy group, which may affect its solubility and reactivity.
4-Amino-2-hydroxybenzoic acid: Lacks the isopropoxy group, leading to different chemical and biological properties.
The presence of the isopropoxy group in this compound makes it unique, potentially enhancing its interactions with biological targets and its solubility in organic solvents.
Eigenschaften
Molekularformel |
C10H13NO4 |
|---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
4-amino-2-hydroxy-3-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H13NO4/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,12H,11H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
KOHTXOHONMUEEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13083995.png)
![Butyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B13084006.png)



![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide](/img/structure/B13084021.png)







![N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13084072.png)
